molecular formula C11H13NOS B12889501 2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide

2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide

Cat. No.: B12889501
M. Wt: 207.29 g/mol
InChI Key: YYCLFKMYEHQHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide is a chemical compound belonging to the benzofuran family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylphenol with a suitable thiocarbonyl compound in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    2,3-Dihydrobenzofuran: A parent compound with a similar core structure but lacking the ethyl and thiocarbonyl groups.

    2-Methyl-2,3-dihydrobenzofuran: Similar structure with a methyl group instead of an ethyl group.

    2,3-Dihydrobenzofuran-7-carboxamide: A derivative with a carboxamide group at the 7-position.

Uniqueness: 2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide is unique due to the presence of both the ethyl and thiocarbonyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

2-ethyl-3H-1-benzofuran-2-carbothioamide

InChI

InChI=1S/C11H13NOS/c1-2-11(10(12)14)7-8-5-3-4-6-9(8)13-11/h3-6H,2,7H2,1H3,(H2,12,14)

InChI Key

YYCLFKMYEHQHKW-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2O1)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.